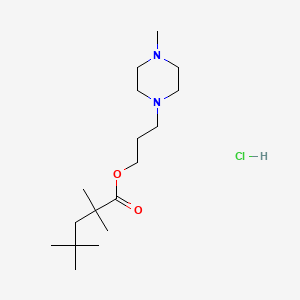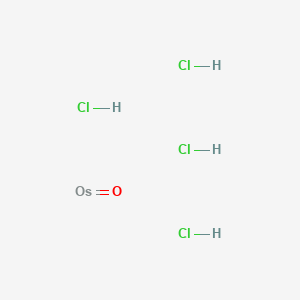
Oxoosmium--hydrogen chloride (1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxoosmium–hydrogen chloride (1/4) is a compound that features osmium in a high oxidation state, coordinated with oxygen and hydrogen chloride. Osmium is a transition metal known for its high density and various oxidation states, making it a versatile element in chemical reactions.
準備方法
The synthesis of oxoosmium–hydrogen chloride (1/4) typically involves the reaction of osmium tetroxide (OsO₄) with hydrogen chloride (HCl). This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and precise temperature control to optimize yield and purity.
化学反応の分析
Oxoosmium–hydrogen chloride (1/4) undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of osmium.
Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Oxoosmium–hydrogen chloride (1/4) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including dihydroxylation of alkenes.
Biology: Its ability to bind to lipids makes it useful in staining techniques for electron microscopy.
Medicine: Research is ongoing into its potential use in targeted cancer therapies due to its high reactivity and specificity.
Industry: It is employed in the synthesis of fine chemicals and in processes requiring high oxidation states of osmium.
作用機序
The mechanism by which oxoosmium–hydrogen chloride (1/4) exerts its effects involves the transfer of oxygen atoms from the osmium center to the substrate. This process is facilitated by the high oxidation state of osmium, which allows it to act as a strong oxidizing agent. The molecular targets and pathways involved include the formation of osmium-oxygen bonds and the subsequent transfer of these oxygen atoms to other molecules.
類似化合物との比較
Oxoosmium–hydrogen chloride (1/4) can be compared with other osmium compounds such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds feature osmium in high oxidation states, oxoosmium–hydrogen chloride (1/4) is unique due to its specific coordination with hydrogen chloride, which imparts distinct reactivity and stability characteristics.
Similar compounds include:
Osmium tetroxide (OsO₄): Known for its use in dihydroxylation reactions.
Osmium dioxide (OsO₂): Used in various oxidation reactions.
Osmium hexafluoride (OsF₆): Another high oxidation state compound with different reactivity.
特性
CAS番号 |
36509-15-6 |
|---|---|
分子式 |
Cl4H4OOs |
分子量 |
352.1 g/mol |
IUPAC名 |
oxoosmium;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.Os/h4*1H;; |
InChIキー |
GUEHAJQVYSFMSQ-UHFFFAOYSA-N |
正規SMILES |
O=[Os].Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


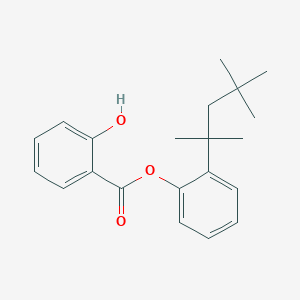
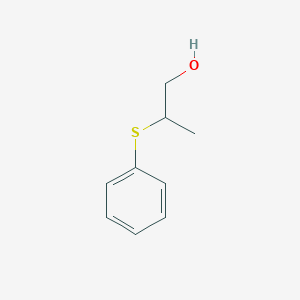
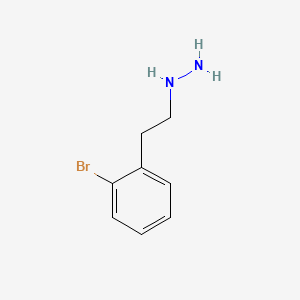
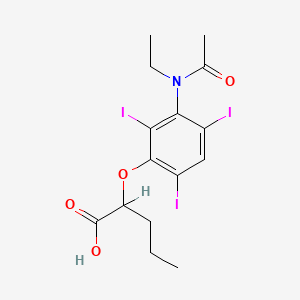
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
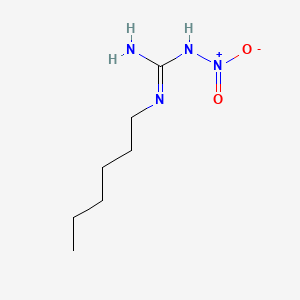
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

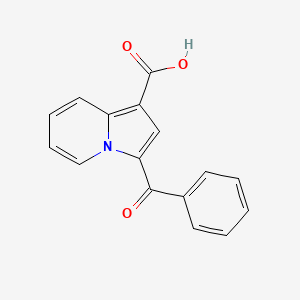

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)
